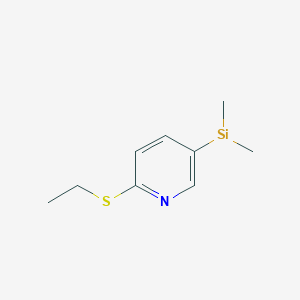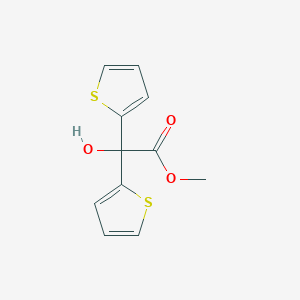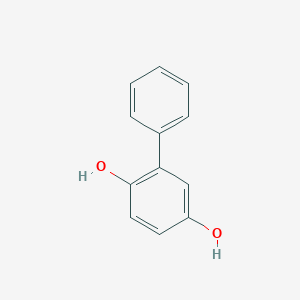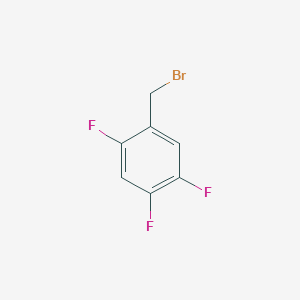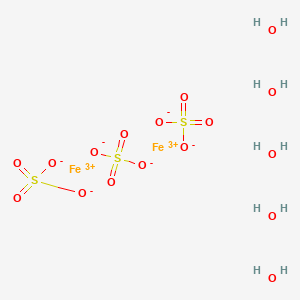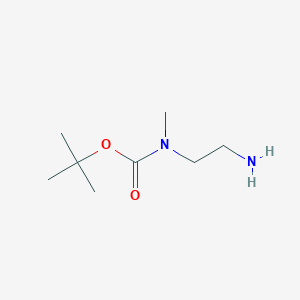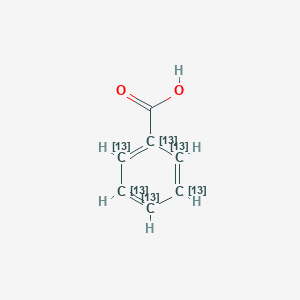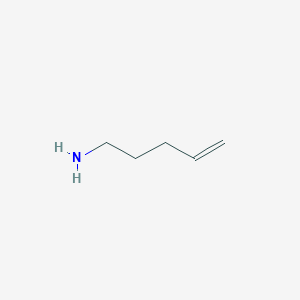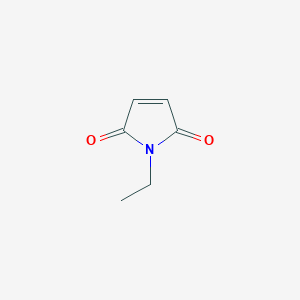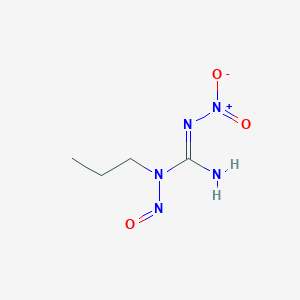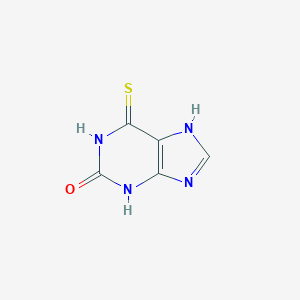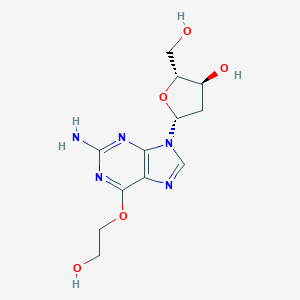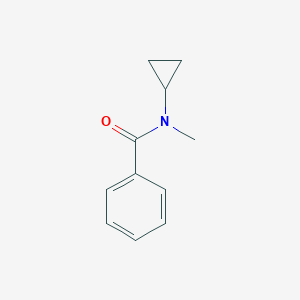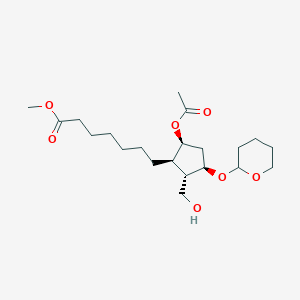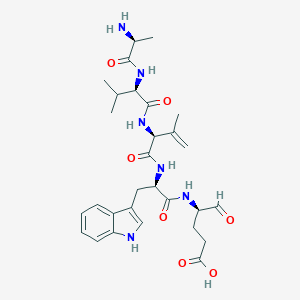
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl), also known as cyclo(VVWGA), is a cyclic peptide that has gained significant attention in the scientific community. This peptide is known for its unique structure and potential applications in various fields, including drug development, biotechnology, and medical research.
科学研究应用
Cyclo(VVWGA) has been extensively studied for its potential applications in various fields. In drug development, this peptide has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In biotechnology, Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) has been used as a scaffold for the design of novel peptides and proteins. In medical research, this peptide has been used as a tool to study protein-protein interactions and signal transduction pathways.
作用机制
The mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is not fully understood. However, studies have suggested that this peptide may exert its biological effects by interacting with specific receptors or enzymes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
生化和生理效应
Cyclo(VVWGA) has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and Parkinson's disease. In addition, this peptide has been shown to enhance wound healing and tissue regeneration.
实验室实验的优点和局限性
One of the main advantages of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) in lab experiments is its stability and solubility. This peptide is highly stable and can be easily dissolved in water or organic solvents. It also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, one of the limitations of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is its high cost of synthesis, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). One of the areas of interest is the development of novel Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)peptides based on the structure of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). These peptides may have improved biological activity and specificity, making them suitable for various applications. Another area of interest is the study of the mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) and its interaction with specific receptors or enzymes. This may provide insights into the design of novel drugs and therapies. Finally, the use of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) as a tool for studying protein-protein interactions and signal transduction pathways may lead to the discovery of new targets for drug development.
合成方法
The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the use of solid-phase peptide synthesis (SPPS) techniques. This technique involves the stepwise addition of amino acids onto a solid support, which is then cleaved to obtain the desired peptide. The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the cyclization of a linear peptide sequence, which is achieved by incorporating a cysteine residue at one end of the peptide chain and a glycine residue at the other end. The cysteine residue forms a disulfide bond with the glycine residue, resulting in the formation of a cyclic peptide.
属性
CAS 编号 |
140374-63-6 |
|---|---|
产品名称 |
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) |
分子式 |
C29H40N6O7 |
分子量 |
584.7 g/mol |
IUPAC 名称 |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbut-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H40N6O7/c1-15(2)24(35-29(42)25(16(3)4)34-26(39)17(5)30)28(41)33-22(27(40)32-19(14-36)10-11-23(37)38)12-18-13-31-21-9-7-6-8-20(18)21/h6-9,13-14,16-17,19,22,24-25,31H,1,10-12,30H2,2-5H3,(H,32,40)(H,33,41)(H,34,39)(H,35,42)(H,37,38)/t17-,19+,22+,24-,25+/m0/s1 |
InChI 键 |
GIWOOCFNDNBDNS-QOTWGDGUSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
序列 |
AVXWE |
同义词 |
cyclo(Val-Val-Trp-Glu-Ala) cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) WS 7338D WS-7338D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



